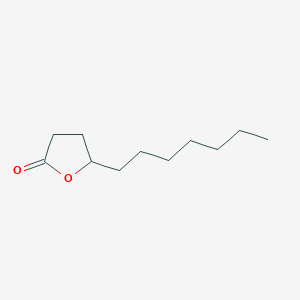
4,4-ジメチル-3-オキソペンタン酸エチル
概要
説明
Ethyl pivaloylacetate, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C₉H₁₆O₃. It is a β-keto ester, characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). This compound is commonly used in organic synthesis due to its reactivity and versatility .
科学的研究の応用
Ethyl pivaloylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
作用機序
ピバロイル酢酸エチルの作用機序は、β-ケトエステルとしての反応性に関与しています。ケト基は、求核付加反応や縮合反応などの様々な化学反応に関与することができます。 これらの反応は、反応中に形成される中間体を安定化させるエステル基の電子求引性によって促進されます .
類似化合物:
酢酸エチル: 構造は似ていますが、ケト基に隣接する炭素にメチル基が追加されていません。
酢酸メチル: 酢酸エチルに似ていますが、エチルエステル基ではなくメチルエステル基を持っています。
エチル 4,4,4-トリフルオロアセトアセテート: トリフルオロメチル基を含んでおり、特定の化学反応でより反応性が高くなっています.
独自性: ピバロイル酢酸エチルは、ケト基に隣接する炭素に2つのメチル基が存在することによって独特です。 この構造的特徴は立体障害を付与し、化合物の反応性に影響を与え、他のβ-ケトエステルとは異なるものになります .
準備方法
合成経路と反応条件: ピバロイル酢酸エチルは、いくつかの方法で合成できます。一般的な方法の1つは、ピナコロンと炭酸ジエチルを水素化ナトリウムの存在下で反応させる方法です。 反応は通常、パラフィン油中で 45°C から 50°C の温度で行われます .
工業生産方法: 工業的には、ピバロイル酢酸エチルは、無機酸化物触媒の存在下でピバロイルピルビン酸エステルを脱カルボニル化することによって製造されます。 この方法は高収率を保証し、大規模生産に適しています .
化学反応の分析
反応の種類: ピバロイル酢酸エチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するように酸化することができます。
還元: 還元反応では、ケト基をヒドロキシル基に変換してアルコールを形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主な生成物:
酸化: カルボン酸。
還元: アルコール。
置換: 様々なエステルとアミド.
4. 科学研究における用途
ピバロイル酢酸エチルは、科学研究において幅広い用途を持っています。
化学: それは、特に複雑な分子の合成において、有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素研究、特にケトレダクターゼの活性と立体選択性を評価するための基質として役立ちます.
医学: これは、特に医薬品有効成分の中間体の合成における医薬品の開発に使用されています。
類似化合物との比較
Ethyl acetoacetate: Similar in structure but lacks the additional methyl groups on the carbon adjacent to the keto group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
Ethyl 4,4,4-trifluoroacetoacetate: Contains trifluoromethyl groups, making it more reactive in certain chemical reactions.
Uniqueness: Ethyl pivaloylacetate is unique due to the presence of two methyl groups on the carbon adjacent to the keto group. This structural feature imparts steric hindrance, affecting the compound’s reactivity and making it distinct from other β-keto esters .
特性
IUPAC Name |
ethyl 4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNTIDSHCJIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066161 | |
| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17094-34-7 | |
| Record name | Ethyl pivaloylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pivaloylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PIVALOYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Ethyl 4,4-dimethyl-3-oxopentanoate as a substrate for SSCR. Why is this interaction significant?
A1: Ethyl 4,4-dimethyl-3-oxopentanoate is a sterically bulky ketone, meaning it has large groups surrounding its central carbonyl group. These bulky groups often hinder enzymatic reactions. The research highlights that SSCR can effectively reduce Ethyl 4,4-dimethyl-3-oxopentanoate to its corresponding alcohol with "excellent optical purity" []. This is significant because it demonstrates SSCR's ability to act on challenging substrates, potentially making it a valuable tool in chiral synthesis for pharmaceuticals and other fine chemicals where precise stereochemistry is critical.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)





![Spiro[5.5]undecane](/img/structure/B92164.png)
